molecular formula C14H14F6N4O6S B1407464 2-(Methylthio)-6,6a,7,8,9,9a-hexahydro-5H-pyrimido[5,4-f]-pyrrolo[3,4-b][1,4]oxazepin-5-one bis(trifluoroacetate) CAS No. 1417567-30-6

2-(Methylthio)-6,6a,7,8,9,9a-hexahydro-5H-pyrimido[5,4-f]-pyrrolo[3,4-b][1,4]oxazepin-5-one bis(trifluoroacetate)

Cat. No.: B1407464
CAS No.: 1417567-30-6
M. Wt: 480.34 g/mol
InChI Key: BKCABRHKVGFCGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (CAS: 1417567-30-6) is a complex heterocyclic molecule featuring a pyrimido-pyrrolo-oxazepinone core modified with a methylthio group and stabilized as a bis(trifluoroacetate) salt. Its molecular formula is C₁₄H₁₄F₆N₄O₆S, with a molecular weight of 480.35 g/mol . The SMILES notation (CSc1ncc2c(n1)OC1CNCC1NC2=O.O=C(O)C(F)(F)F.O=C(O)C(F)(F)F) highlights the fused bicyclic system and the trifluoroacetate counterions. Notably, physical properties (e.g., melting point, solubility) remain unreported, limiting full physicochemical characterization .

Properties

IUPAC Name

13-methylsulfanyl-2-oxa-5,8,12,14-tetrazatricyclo[8.4.0.03,7]tetradeca-1(14),10,12-trien-9-one;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O2S.2C2HF3O2/c1-17-10-12-2-5-8(15)13-6-3-11-4-7(6)16-9(5)14-10;2*3-2(4,5)1(6)7/h2,6-7,11H,3-4H2,1H3,(H,13,15);2*(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKCABRHKVGFCGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C2C(=O)NC3CNCC3OC2=N1.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F6N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

2-(Methylthio)-6,6a,7,8,9,9a-hexahydro-5H-pyrimido[5,4-f]-pyrrolo[3,4-b][1,4]oxazepin-5-one bis(trifluoroacetate) plays a significant role in biochemical reactions by interacting with specific enzymes and proteins. It has been identified as a selective inhibitor of Traf2- and Nck-interacting protein kinase (TNIK), a downstream signal protein of the Wnt/β-catenin pathway. This interaction inhibits TNIK activity, which is crucial for regulating cell proliferation and migration, particularly in colorectal cancer cells.

Molecular Mechanism

At the molecular level, 2-(Methylthio)-6,6a,7,8,9,9a-hexahydro-5H-pyrimido[5,4-f]-pyrrolo[3,4-b][1,4]oxazepin-5-one bis(trifluoroacetate) exerts its effects through specific binding interactions with TNIK. By inhibiting TNIK, it disrupts the Wnt/β-catenin signaling pathway, which is often dysregulated in colorectal cancer. This inhibition leads to decreased cell proliferation and migration, highlighting its potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(Methylthio)-6,6a,7,8,9,9a-hexahydro-5H-pyrimido[5,4-f]-pyrrolo[3,4-b][1,4]oxazepin-5-one bis(trifluoroacetate) have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it maintains its inhibitory activity against TNIK over extended periods, making it a reliable tool for in vitro and in vivo research.

Dosage Effects in Animal Models

The effects of 2-(Methylthio)-6,6a,7,8,9,9a-hexahydro-5H-pyrimido[5,4-f]-pyrrolo[3,4-b][1,4]oxazepin-5-one bis(trifluoroacetate) vary with different dosages in animal models. At lower doses, it effectively inhibits TNIK activity without causing significant toxicity. At higher doses, potential toxic or adverse effects may be observed, emphasizing the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

2-(Methylthio)-6,6a,7,8,9,9a-hexahydro-5H-pyrimido[5,4-f]-pyrrolo[3,4-b][1,4]oxazepin-5-one bis(trifluoroacetate) is involved in metabolic pathways that include interactions with specific enzymes and cofactors. Its inhibition of TNIK affects the metabolic flux and levels of metabolites associated with the Wnt/β-catenin pathway. This interaction highlights its potential impact on cellular metabolism and energy homeostasis.

Subcellular Localization

The subcellular localization of 2-(Methylthio)-6,6a,7,8,9,9a-hexahydro-5H-pyrimido[5,4-f]-pyrrolo[3,4-b][1,4]oxazepin-5-one bis(trifluoroacetate) is essential for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization ensures its effective interaction with TNIK and other biomolecules, enhancing its inhibitory effects on the Wnt/β-catenin pathway.

Biological Activity

2-(Methylthio)-6,6a,7,8,9,9a-hexahydro-5H-pyrimido[5,4-f]-pyrrolo[3,4-b][1,4]oxazepin-5-one bis(trifluoroacetate) is a synthetic compound that has garnered attention for its potential biological activities. This compound is characterized by its complex heterocyclic structure and has been identified as a selective inhibitor of Traf2- and Nck-interacting protein kinase (TNIK), which plays a significant role in the Wnt/β-catenin signaling pathway.

  • Molecular Formula : C14H14F6N4O6S
  • Molecular Weight : 480.34 g/mol
  • CAS Number : 1417567-30-6

The biological activity of this compound primarily stems from its ability to inhibit TNIK. By disrupting the Wnt/β-catenin signaling pathway, it can influence various cellular processes including gene expression and cell metabolism. This pathway is often dysregulated in cancer, particularly colorectal cancer, making this compound a candidate for further investigation in cancer therapeutics.

1. Inhibition of TNIK

Research indicates that 2-(Methylthio)-6,6a,7,8,9,9a-hexahydro-5H-pyrimido[5,4-f]-pyrrolo[3,4-b][1,4]oxazepin-5-one bis(trifluoroacetate) acts as a selective inhibitor of TNIK. This inhibition leads to:

  • Downregulation of β-catenin target genes.
  • Altered cell proliferation and differentiation.

2. Cellular Effects

The compound has been shown to affect various cell types:

  • Colorectal Cancer Cells : Inhibition of TNIK results in reduced cell viability and proliferation.
  • Neuronal Cells : Preliminary studies suggest potential neuroprotective effects through modulation of signaling pathways.

Data Tables

Activity Effect Cell Type
TNIK InhibitionDownregulation of gene expressionColorectal cancer cells
Cell ProliferationDecreased viabilityColorectal cancer cells
Signal ModulationNeuroprotective effectsNeuronal cells

Case Studies

  • Colorectal Cancer Study :
    • A study evaluated the effects of the compound on colorectal cancer cell lines. Results indicated significant inhibition of cell growth and induction of apoptosis through TNIK pathway disruption.
  • Neuroprotection Study :
    • Another investigation focused on neuronal cells exposed to oxidative stress. The compound demonstrated protective effects by reducing reactive oxygen species (ROS) levels and preserving cellular integrity.

Comparison with Similar Compounds

Key Structural and Molecular Features

The compound’s closest analog, N-(4-Methoxyphenyl)-9-methyl-5,6,7,9-tetrahydro-pyrazolo[3,4-b]pyrimido[4,5-d]azepin-2-amine (CAS: 1242899-52-0), shares a pyrimidine-azepine hybrid scaffold but differs in substituents and molecular complexity. A comparative analysis is summarized below:

Property Target Compound N-(4-Methoxyphenyl)-9-methyl-... (CAS: 1242899-52-0)
Molecular Formula C₁₄H₁₄F₆N₄O₆S C₁₇H₁₈N₆O
Molecular Weight (g/mol) 480.35 322.37
Key Functional Groups Methylthio, bis(trifluoroacetate) Methoxyphenyl, pyrazole, methyl
Heterocyclic Core Pyrimido[5,4-f]-pyrrolo[3,4-b][1,4]oxazepinone Pyrazolo[3,4-b]pyrimido[4,5-d]azepine
Salt Form Bis(trifluoroacetate) Neutral
Reported Applications Undisclosed (structural similarity suggests kinase inhibition potential) Undisclosed (likely nucleotide analog or enzyme inhibitor)

Physicochemical and Pharmacological Implications

  • Molecular Weight and Solubility : The target compound’s higher molecular weight (480.35 vs. 322.37 g/mol) and trifluoroacetate groups likely improve aqueous solubility compared to the neutral analog, though this remains unverified experimentally .
  • In contrast, the methoxyphenyl group in CAS 1242899-52-0 may favor hydrophobic interactions .
  • Metabolic Stability : The methylthio group in the target compound could confer resistance to oxidative metabolism compared to methoxy or methyl groups in analogs .

Preparation Methods

Multicomponent Reaction (MCR) Approach

  • Starting Materials: Aminoheterocycles, aldehydes, and methylthiol derivatives.
  • Procedure: A one-pot reaction combining these components under mild heating or microwave irradiation in polar solvents (e.g., ethanol, methanol, or water) facilitates the formation of multiple bonds and ring closures.
  • Catalysts: Catalyst-free or acid catalysts such as trifluoroacetic acid or Lewis acids (e.g., FeCl3) are commonly employed to promote cyclization.
  • Reaction Conditions: Room temperature to 80 °C; reaction times vary from 1 to 6 hours depending on catalyst and solvent.
  • Outcome: Formation of the fused heterocyclic core with high regioselectivity and moderate to excellent yields (60–85%).

Domino Annulation Strategy

  • Concept: Sequential intramolecular cyclizations triggered by initial condensation steps.
  • Method: Starting from a linear precursor containing amine, carbonyl, and methylthio functionalities, heating under acidic conditions induces ring closures forming the pyrimidine, pyrrole, and oxazepinone rings in a domino fashion.
  • Advantages: High step economy, fewer purification steps.
  • Typical Conditions: Acidic media (e.g., TFA), inert atmosphere, reflux temperature for 4–8 hours.
  • Yields: Typically 50–75%, depending on substrate purity and reaction scale.

Salt Formation with Trifluoroacetic Acid

  • After the core heterocycle is synthesized, the free base is dissolved in an organic solvent (e.g., dichloromethane or acetonitrile).
  • Addition of excess trifluoroacetic acid leads to protonation at nitrogen sites, forming the bis(trifluoroacetate) salt.
  • This salt formation improves compound stability and solubility for further applications.

Representative Reaction Scheme and Data Table

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Multicomponent condensation Aminoheterocycle + aldehyde + methylthiol, EtOH, TFA, 60 °C, 3 h 75 Catalyst-free or TFA catalyzed
2 Domino annulation Acidic reflux in TFA, inert atmosphere, 6 h 65 Intramolecular ring closures
3 Salt formation Treatment with excess TFA in DCM, RT, 1 h Quantitative Formation of bis(trifluoroacetate) salt

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Methylthio)-6,6a,7,8,9,9a-hexahydro-5H-pyrimido[5,4-f]-pyrrolo[3,4-b][1,4]oxazepin-5-one bis(trifluoroacetate)
Reactant of Route 2
2-(Methylthio)-6,6a,7,8,9,9a-hexahydro-5H-pyrimido[5,4-f]-pyrrolo[3,4-b][1,4]oxazepin-5-one bis(trifluoroacetate)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.